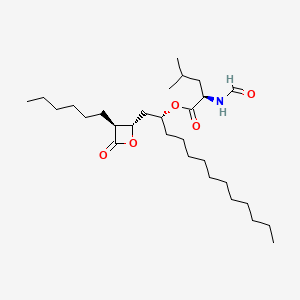

(R,R,S,S)-Orlistat

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(R,R,S,S)-Orlistat is a stereoisomer of Orlistat, a well-known lipase inhibitor used primarily for the treatment of obesity. Orlistat works by preventing the absorption of fats from the human diet, thereby reducing caloric intake. The compound is derived from lipstatin, a potent natural inhibitor of pancreatic lipases isolated from the bacterium Streptomyces toxytricini.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (R,R,S,S)-Orlistat involves several key steps, including the formation of the β-lactone ring, which is crucial for its biological activity. The synthetic route typically starts with the preparation of the β-hydroxy acid, followed by cyclization to form the β-lactone. The stereochemistry is controlled through the use of chiral catalysts or chiral starting materials.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Preparation of β-hydroxy acid: This step involves the use of chiral auxiliaries or catalysts to ensure the correct stereochemistry.

Cyclization: The β-hydroxy acid is cyclized to form the β-lactone ring under controlled conditions.

Purification: The final product is purified using techniques such as crystallization or chromatography to achieve the desired purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the β-lactone ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can occur at the carbonyl group of the β-lactone ring, resulting in the formation of hydroxy derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester linkage, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.

Major Products:

Oxidized derivatives: These include various carboxylic acids and ketones.

Reduced derivatives: These include hydroxy derivatives.

Substituted derivatives: These include esters and amides.

Applications De Recherche Scientifique

Chemistry: (R,R,S,S)-Orlistat is used as a model compound in the study of stereochemistry and chiral synthesis. Its complex structure and multiple chiral centers make it an interesting subject for research in asymmetric synthesis.

Biology: In biological research, this compound is used to study the inhibition of lipases and the metabolic pathways involved in fat absorption. It serves as a tool to understand the role of lipases in various biological processes.

Medicine: Medically, this compound is used in the treatment of obesity. It is also being investigated for its potential use in the treatment of other conditions such as type 2 diabetes and hyperlipidemia.

Industry: In the pharmaceutical industry, this compound is used as an active ingredient in weight loss medications. It is also used in the development of new lipase inhibitors for various therapeutic applications.

Mécanisme D'action

(R,R,S,S)-Orlistat exerts its effects by inhibiting the activity of pancreatic and gastric lipases, enzymes responsible for the breakdown of dietary fats. By binding to the active site of these enzymes, this compound prevents the hydrolysis of triglycerides into absorbable free fatty acids and monoglycerides. This inhibition leads to a reduction in the absorption of dietary fats, resulting in decreased caloric intake and weight loss.

Molecular Targets and Pathways: The primary molecular targets of this compound are the pancreatic and gastric lipases. The compound binds covalently to the serine residue in the active site of these enzymes, forming a stable complex that prevents substrate access. This inhibition disrupts the normal digestive process and reduces fat absorption.

Comparaison Avec Des Composés Similaires

Lipstatin: The natural precursor of Orlistat, isolated from .

Tetrahydrolipstatin: A hydrogenated derivative of lipstatin with similar lipase inhibitory activity.

Cetilistat: Another lipase inhibitor used for the treatment of obesity, with a different chemical structure but similar mechanism of action.

Uniqueness: (R,R,S,S)-Orlistat is unique due to its specific stereochemistry, which contributes to its high potency and selectivity as a lipase inhibitor. Its β-lactone ring is essential for its inhibitory activity, and the presence of multiple chiral centers adds to its complexity and effectiveness.

Activité Biologique

(R,R,S,S)-Orlistat, a potent lipase inhibitor, is primarily known for its role in obesity management by blocking the absorption of dietary fats. However, recent research has expanded its profile to include significant biological activities beyond weight loss, particularly in cancer therapy and metabolic disorders. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, clinical case studies, and safety profile.

Orlistat functions by inhibiting gastrointestinal lipases, leading to reduced fat absorption. This mechanism not only aids in weight loss but also influences various metabolic pathways:

- Inhibition of Fatty Acid Synthesis : Orlistat inhibits fatty acid synthase (FAS), which is crucial in lipid metabolism. This action is significant in cancer cells where altered lipid metabolism supports tumor growth .

- Induction of Apoptosis : The compound has been shown to induce apoptosis in various cancer cell lines by activating caspases (caspase-3 and caspase-9), which are essential for programmed cell death .

Antitumor Effects

Recent studies have highlighted the antitumor properties of this compound across multiple cancer types:

- Ovarian Cancer : Research indicates that Orlistat promotes apoptosis in ovarian cancer cells (SKOV3 and A2780) through increased caspase activity and autophagy induction .

- Prostate Cancer : In hormone-refractory prostate cancer cells, Orlistat enhances sensitivity to TRAIL (TNF-related apoptosis-inducing ligand), leading to increased apoptosis while sparing normal cells .

- Melanoma : Orlistat has been reported to inhibit VEGF production, thereby reducing tumor angiogenesis and growth in melanoma models .

Efficacy in Obesity Management

A study involving 94,695 patients highlighted the effectiveness of Orlistat in reducing body weight and improving metabolic parameters. The results showed significant reductions in body mass index (BMI) and lipid profiles over a 24-week period. Key findings include:

| Parameter | Baseline | 24 Weeks | Change |

|---|---|---|---|

| Weight (kg) | 100.5 ± 15.6 | 97.9 ± 15.2 | -2.6 |

| BMI | 34.5 ± 4.3 | 33.7 ± 4.1 | -0.8 |

| LDL Cholesterol (mg/dL) | 130 ± 30 | 124 ± 28 | -6 |

| HDL Cholesterol (mg/dL) | 36 ± 4 | 37 ± 5 | +1 |

Adverse effects were primarily gastrointestinal, including oily stools and abdominal pain, which were significantly more common compared to placebo groups .

Liver Safety Profile

Concerns regarding liver safety have been raised with Orlistat use. A self-controlled case series study found an increased incidence of acute liver injury shortly after starting treatment; however, this risk normalized with prolonged use . The study reported:

- Incidence Rate Ratio : Increased during the first month of treatment but returned to baseline levels thereafter.

- Definite Cases : No statistically significant increase in liver injury risk during ongoing treatment compared to pre-treatment periods.

Propriétés

Numéro CAS |

111466-63-8 |

|---|---|

Formule moléculaire |

C29H53NO5 |

Poids moléculaire |

495.7 g/mol |

Nom IUPAC |

[(2R)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylpentanoate |

InChI |

InChI=1S/C29H53NO5/c1-5-7-9-11-12-13-14-15-16-18-24(34-29(33)26(30-22-31)20-23(3)4)21-27-25(28(32)35-27)19-17-10-8-6-2/h22-27H,5-21H2,1-4H3,(H,30,31)/t24-,25+,26+,27+/m1/s1 |

Clé InChI |

AHLBNYSZXLDEJQ-WKAQUBQDSA-N |

SMILES |

CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC=O |

SMILES isomérique |

CCCCCCCCCCC[C@H](C[C@H]1[C@@H](C(=O)O1)CCCCCC)OC(=O)[C@H](CC(C)C)NC=O |

SMILES canonique |

CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC=O |

Synonymes |

[2S-[2α(S*),3β]]-N-Formyl-L-leucine 1-[(3-Hexyl-4-oxo-2-oxetanyl)methyl]dodecyl Ester; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.